

# Spectroscopic Profile of 3,4,5-Trimethylaniline: A Technical Guide

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## Compound of Interest

Compound Name: **3,4,5-Trimethylaniline**

Cat. No.: **B161109**

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This technical guide provides a comprehensive overview of the spectroscopic data for **3,4,5-trimethylaniline**, a key chemical intermediate. The document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, outlines detailed experimental protocols for acquiring such spectra, and includes a visual representation of the spectroscopic analysis workflow.

## Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **3,4,5-trimethylaniline**. Due to the limited public availability of fully interpreted raw data, some values are based on data from closely related isomers and spectral database confirmations.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For **3,4,5-trimethylaniline**, the symmetry of the molecule simplifies the expected spectra.

<sup>1</sup>H NMR (Proton NMR) Data (Predicted)

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~6.5	s	2H	Aromatic H (H-2, H-6)
~3.5	br s	2H	-NH <sub>2</sub>
~2.2	s	6H	3,5-CH <sub>3</sub>
~2.1	s	3H	4-CH <sub>3</sub>

#### <sup>13</sup>C NMR (Carbon NMR) Data (Predicted)

Chemical Shift ( $\delta$ ) ppm	Assignment
~145	C-1 (C-NH <sub>2</sub> )
~137	C-3, C-5
~129	C-4
~115	C-2, C-6
~20	3,5-CH <sub>3</sub>
~15	4-CH <sub>3</sub>

## Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of **3,4,5-trimethylaniline** is expected to show characteristic absorptions for the amine and aromatic functionalities.

#### Characteristic IR Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Intensity	Functional Group Assignment
3400-3200	Medium-Strong, Broad	N-H stretch (primary amine)
3100-3000	Medium	Aromatic C-H stretch
2950-2850	Medium-Strong	Aliphatic C-H stretch (methyl groups)
1620-1580	Medium-Strong	N-H bend (scissoring) and C=C aromatic ring stretch
1500-1400	Medium	C=C aromatic ring stretch
1300-1000	Medium-Strong	C-N stretch
900-675	Strong	Aromatic C-H out-of-plane bend

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification. The molecular weight of **3,4,5-trimethylaniline** is 135.21 g/mol .

### Key Mass Spectrometry Fragmentation Data

m/z Ratio	Relative Intensity	Proposed Fragment
135	High	[M] <sup>+</sup> (Molecular Ion)
134	Moderate	[M-H] <sup>+</sup>
120	High	[M-CH <sub>3</sub> ] <sup>+</sup> (Loss of a methyl group)
91	Moderate	Tropylium ion ([C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup> ) or related structures

## Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

#### Sample Preparation:

- Weigh approximately 5-10 mg of **3,4,5-trimethylaniline**.
- Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d,  $\text{CDCl}_3$ ) in a clean, dry NMR tube.
- Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
- Cap the NMR tube and gently agitate to ensure complete dissolution.

#### Data Acquisition ( $^1\text{H}$ and $^{13}\text{C}$ NMR):

- The NMR spectra are typically acquired on a 300 MHz or higher field NMR spectrometer.
- For  $^1\text{H}$  NMR, a standard single-pulse experiment is used. Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 8-16 scans are co-added to improve the signal-to-noise ratio.
- For  $^{13}\text{C}$  NMR, a proton-decoupled pulse sequence is employed to simplify the spectrum. A larger number of scans (e.g., 1024 or more) is usually required due to the lower natural abundance of the  $^{13}\text{C}$  isotope.

### Infrared (IR) Spectroscopy

#### Sample Preparation (KBr Pellet Method):

- Grind a small amount (1-2 mg) of **3,4,5-trimethylaniline** with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

- Transfer the powder to a pellet press and apply pressure to form a thin, transparent or translucent pellet.

Data Acquisition:

- Record a background spectrum of the empty sample compartment.
- Place the KBr pellet in the sample holder of an FTIR spectrometer.
- Acquire the IR spectrum, typically in the range of 4000-400  $\text{cm}^{-1}$ .

## Mass Spectrometry (MS)

Sample Introduction and Ionization (Electron Ionization - EI):

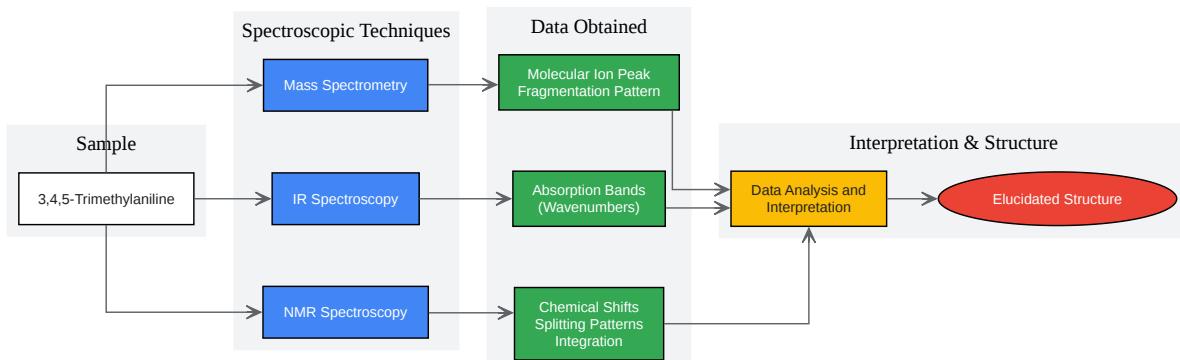
- Introduce a dilute solution of **3,4,5-trimethylaniline** in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification.
- In the ion source, the sample is bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

Data Acquisition:

- The resulting ions are accelerated and separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- A detector records the abundance of each ion, generating a mass spectrum.

## Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of **3,4,5-trimethylaniline**, from the unknown compound to its structural elucidation using the described techniques.



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Caption: Workflow of Spectroscopic Analysis.

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